![molecular formula C13H23ClS B12577056 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane CAS No. 185059-69-2](/img/structure/B12577056.png)
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is an organic compound that features a decane backbone with a sulfanyl group attached to a 3-chloroprop-2-yn-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane typically involves the reaction of decanethiol with 3-chloroprop-2-yn-1-yl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 3-chloroprop-2-yn-1-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Azides or thiocyanates.
Applications De Recherche Scientifique
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
- (3-chloroprop-1-yn-1-yl)cyclohexane
Uniqueness
1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane is unique due to its combination of a decane backbone with a sulfanyl and alkyne functional group
Propriétés
Numéro CAS |
185059-69-2 |
|---|---|
Formule moléculaire |
C13H23ClS |
Poids moléculaire |
246.84 g/mol |
Nom IUPAC |
1-(3-chloroprop-2-ynylsulfanyl)decane |
InChI |
InChI=1S/C13H23ClS/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-9,12-13H2,1H3 |
Clé InChI |
BLBOXMRHULIVLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSCC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


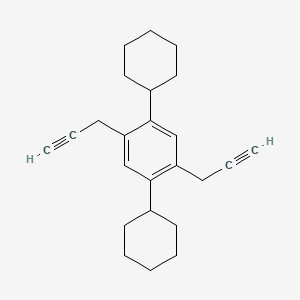
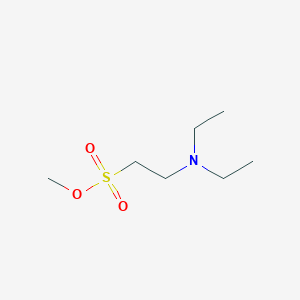
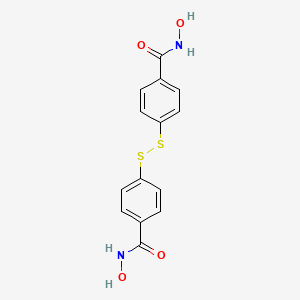
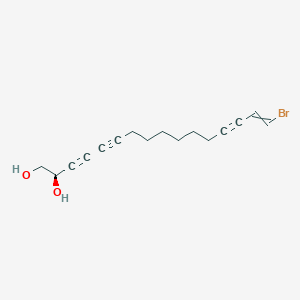
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
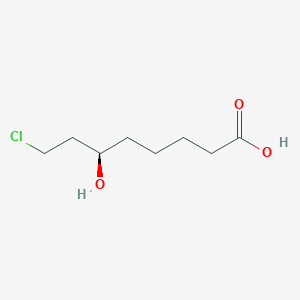
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
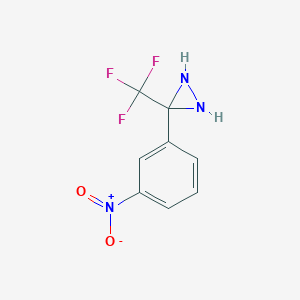
![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
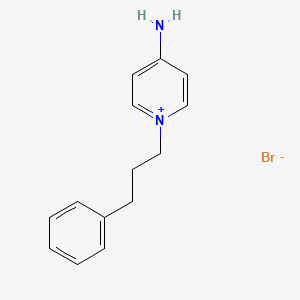
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
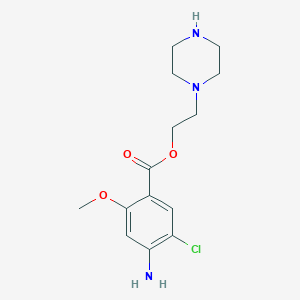
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
